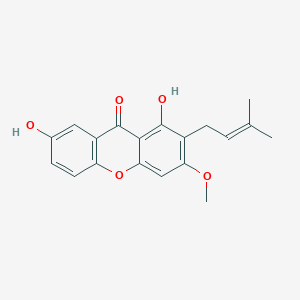

1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Description

This compound has been reported in Garcinia nigrolineata, Garcinia mangostana, and Garcinia dulcis with data available.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-10(2)4-6-12-15(23-3)9-16-17(18(12)21)19(22)13-8-11(20)5-7-14(13)24-16/h4-5,7-9,20-21H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOMBLYQDHTFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333503 | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77741-58-3 | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77741-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 222 °C | |

| Record name | 1,7-Dihydroxy-3-methoxy-2-prenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191), a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation, and potential signaling pathways associated with this compound. The primary natural source of this compound is the tropical fruit Garcinia mangostana L., commonly known as mangosteen. This document details the distribution of the compound within the fruit, provides a composite experimental protocol for its isolation and characterization, and presents a hypothetical signaling pathway based on the known activities of structurally similar xanthones. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Natural Sources and Distribution

This compound has been identified as a constituent of the mangosteen fruit (Garcinia mangostana L.)[1][2][3]. It is present in both the pericarp (peel) and the arils (the fleshy, edible part) of the fruit. While the pericarp is a rich source of a wide variety of xanthones, this compound is considered a minor xanthone compared to major constituents like α-mangostin and γ-mangostin[4][5].

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Garcinia mangostana L. | Clusiaceae | Pericarp, Arils | [1][2][3][5][6] |

| Garcinia nigrolineata | Clusiaceae | Not specified | [6] |

| Garcinia dulcis | Clusiaceae | Not specified | [6] |

Table 2: Quantitative Data of Selected Xanthones in Garcinia mangostana Pericarp

| Xanthone | Concentration (μg/g of dried peel) | Reference(s) |

| α-Mangostin | 51,062.21 | [4] |

| γ-Mangostin | 11,100.72 | [4] |

| Gartanin | 2,398.96 | [4] |

| β-Mangostin | 1,508.01 | [4] |

| 8-Desoxygartanin | 1,490.61 | [4] |

| Garcinone C | 513.06 | [4] |

| Garcinone D | 469.82 | [4] |

Experimental Protocols

The following is a composite, detailed methodology for the isolation and characterization of this compound from Garcinia mangostana pericarp, based on established protocols for xanthone extraction.

Extraction

-

Sample Preparation: Fresh, ripe mangosteen fruits are washed, and the pericarps are manually separated from the arils. The pericarps are then sliced into small pieces and dried in an oven at 40-50°C until a constant weight is achieved. The dried pericarps are ground into a fine powder.

-

Solvent Extraction: The powdered pericarp is subjected to solvent extraction. Methanol (B129727) is an effective solvent for extracting a broad range of xanthones[4]. A typical procedure involves macerating the powder in methanol (e.g., 1:10 w/v) at room temperature with constant stirring for 24-48 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined and filtered. The solvent is then evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Isolation and Purification

A multi-step chromatographic process is generally required to isolate minor xanthones like this compound.

-

Initial Fractionation (VLC): The crude extract is subjected to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected based on their TLC profiles.

-

Column Chromatography: Fractions showing the presence of the target compound (as determined by TLC and comparison with a standard, if available) are pooled and subjected to further separation using silica gel column chromatography. A finer gradient of n-hexane and ethyl acetate is typically used.

-

Preparative HPLC: For final purification, preparative High-Performance Liquid Chromatography (HPLC) is employed. A C18 reversed-phase column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape. The eluent is monitored by a UV detector at wavelengths such as 254, 320, or 350 nm. The peak corresponding to this compound is collected.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons and to confirm the final structure.

Table 3: Spectroscopic Data for this compound

(Note: The following data is a representative compilation based on literature for this and structurally similar compounds. Actual shifts may vary slightly depending on the solvent and instrument used.)

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| δ 13.5 (s, 1H, 1-OH) | δ 182.5 (C-9) |

| δ 7.35 (d, J = 8.5 Hz, 1H, H-5) | δ 163.0 (C-1) |

| δ 6.80 (d, J = 8.5 Hz, 1H, H-6) | δ 161.5 (C-3) |

| δ 6.35 (s, 1H, H-4) | δ 157.0 (C-4a) |

| δ 6.25 (s, 1H, H-8) | δ 155.5 (C-7) |

| δ 5.20 (t, J = 7.0 Hz, 1H, H-2') | δ 145.0 (C-8a) |

| δ 3.80 (s, 3H, 3-OCH₃) | δ 132.0 (C-3') |

| δ 3.40 (d, J = 7.0 Hz, 2H, H-1') | δ 122.5 (C-2') |

| δ 1.80 (s, 3H, H-4') | δ 121.0 (C-5) |

| δ 1.70 (s, 3H, H-5') | δ 112.0 (C-6) |

| δ 109.0 (C-2) | |

| δ 104.0 (C-9a) | |

| δ 102.0 (C-8) | |

| δ 93.0 (C-4) | |

| δ 56.0 (3-OCH₃) | |

| δ 25.8 (C-5') | |

| δ 21.5 (C-1') | |

| δ 18.0 (C-4') |

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, the biological activities of other prenylated xanthones from Garcinia mangostana provide a strong basis for a hypothetical mechanism of action. Many xanthones exhibit anti-inflammatory, antioxidant, and anticancer properties[7]. These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2[7][8][9].

A structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the TLR4/NF-κB signaling cascade[10]. It has also been found to modulate MAPK signaling pathways to inhibit the proliferation of rheumatoid arthritis-derived fibroblast-like synoviocytes[11].

Based on this evidence, a plausible signaling pathway for this compound involves its interaction with upstream components of the inflammatory and oxidative stress response pathways.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring xanthone with potential biological activities. Its presence in Garcinia mangostana, a fruit with a long history of use in traditional medicine, makes it a compound of interest for further pharmacological investigation. While this guide provides a framework for its study, further research is needed to:

-

Develop and validate a sensitive analytical method for the precise quantification of this compound in various plant matrices and biological samples.

-

Elucidate the specific molecular targets and signaling pathways directly modulated by this compound to confirm the hypothetical pathway presented.

-

Conduct in vivo studies to evaluate its efficacy and safety profile for potential therapeutic applications.

This technical guide serves as a foundational resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development, aiming to facilitate further exploration of this promising compound.

References

- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ContaminantDB: this compound [contaminantdb.ca]

- 4. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O5 | CID 509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective modulation of MAPKs contribute to the anti-proliferative and anti-inflammatory activities of 1,7-dihydroxy-3,4-dimethoxyxanthone in rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating 1,7-Dihydroxy-3-methoxy-2-prenylxanthone from Garcinia mangostana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a bioactive xanthone (B1684191) found in the pericarp of Garcinia mangostana (mangosteen). This document outlines a representative methodology synthesized from established literature, presents key quantitative data, and offers visualizations to aid in understanding the experimental workflow.

Introduction

Garcinia mangostana, commonly known as mangosteen, is a tropical fruit renowned for its rich composition of polyphenolic compounds, particularly prenylated xanthones. These compounds, concentrated in the fruit's pericarp, have garnered significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. Among the dozens of xanthones identified, this compound stands as a notable constituent. This guide details a comprehensive approach to its isolation and characterization, providing a foundational protocol for researchers in natural product chemistry and drug discovery. The methodologies described are based on common and effective techniques reported for the separation of xanthones from Garcinia mangostana.[1][2][3][4]

Experimental Protocols

The following sections describe a typical, multi-stage process for the isolation and purification of this compound from dried mangosteen pericarp.

Plant Material and Extraction

-

Preparation : Dried pericarps of Garcinia mangostana are ground into a fine powder to increase the surface area for solvent extraction.[1][4]

-

Maceration : The powdered pericarp (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature.[1] A common solvent system is 95% ethanol (B145695) or methanol (B129727) (e.g., 3 x 5 L, each for 3 days).[1][2] Acetone has also been effectively used.[3][5]

-

Concentration : The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Solvent Partitioning (Fractionation)

The crude extract is sequentially partitioned to separate compounds based on their polarity.

-

Suspension : The crude extract (e.g., 300 g) is suspended in water (e.g., 700 mL).[1]

-

Liquid-Liquid Extraction : The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical sequence is:

-

n-hexane

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-butanol (n-BuOH) Prenylated xanthones, including the target compound, are typically enriched in the dichloromethane or ethyl acetate fractions.[1][6]

-

Chromatographic Purification

The bioactive fraction (e.g., the CH₂Cl₂ or EtOAc fraction) is subjected to multiple rounds of chromatography to isolate the pure compound.

-

Silica (B1680970) Gel Column Chromatography : The dried fraction is adsorbed onto silica gel and loaded onto a silica gel column. Elution is performed with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.[2][4] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing the target compound are often further purified on a Sephadex LH-20 column, typically using methanol as the eluent, to remove pigments and other impurities.[6]

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the compound at high purity is often achieved using preparative HPLC, typically with a C18 column and a mobile phase such as a methanol/water or acetonitrile/water gradient.[2]

The following diagram illustrates the general workflow for the isolation and purification process.

Data Presentation

This section summarizes the key physicochemical and spectroscopic data for this compound. While a complete dataset from a single isolation experiment is not available in the public domain, the following tables compile data from reputable chemical databases and primary literature.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₅ | [7] |

| Molecular Weight | 326.3 g/mol | [7] |

| Appearance | Yellow Solid | [4] |

| CAS Number | 77741-58-3 | [7] |

Table 2: Spectroscopic Data

The definitive characterization of this compound was reported by Perveen et al. in 1981. The following data is consistent with the assigned structure.

| Technique | Data | Source / Reference |

| ¹H NMR | Data not publicly available in searched databases. Consistent with a prenylated and methoxylated dihydroxyxanthone structure. | Original data in: Perveen, S.; Khan, N.U.; Ahmad, F. J. Nat. Prod.1981 , 44 (5), 596–602. |

| ¹³C NMR | See Table 3 for detailed assignments. | [7] |

| Mass Spec. (MS) | Data not publicly available in searched databases. Expected M⁺ at m/z 326.1154. | |

| Infrared (IR) | Data not publicly available in searched databases. Expected peaks for -OH, C=O (carbonyl), and C=C (aromatic) groups. | Consistent with general xanthone structures. |

Table 3: ¹³C NMR Spectroscopic Data

The following table presents the ¹³C NMR data for this compound.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 161.4 |

| 2 | 110.8 |

| 3 | 163.5 |

| 4 | 92.1 |

| 4a | 156.7 |

| 5 | 115.5 |

| 6 | 122.1 |

| 7 | 154.7 |

| 8 | 108.3 |

| 8a | 102.7 |

| 9 (C=O) | 181.8 |

| 9a | 103.7 |

| 1' (CH₂) | 22.3 |

| 2' (CH) | 122.4 |

| 3' (C) | 131.5 |

| 4' (CH₃) | 25.8 |

| 5' (CH₃) | 17.8 |

| OCH₃ | 56.1 |

| Source: PubChem CID 509269. Data provided by W. Robien, University of Vienna.[7] |

Logical Relationships in Spectroscopic Analysis

The structural elucidation of the isolated compound relies on the correlation of data from various spectroscopic techniques. The logical flow of this analysis is critical for unambiguous identification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030606) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. 5,8-Dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one (brasixanthone B) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1,7-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | C19H18O5 | CID 509269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ContaminantDB: this compound [contaminantdb.ca]

The Biosynthesis of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,7-dihydroxy-3-methoxy-2-prenylxanthone, a prenylated xanthone (B1684191) identified in species such as Garcinia mangostana. While the precise enzymatic steps in its formation are yet to be fully elucidated in its native producers, this document outlines a putative pathway based on established knowledge of xanthone biosynthesis in plants. Key enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases, O-methyltransferases, and prenyltransferases, are detailed. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these enzyme classes, drawing from methodologies applied to analogous enzymes from other plant species. Quantitative data from representative enzymes are presented to provide a comparative framework for future research. This document is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer the biosynthesis of this and related bioactive xanthones.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in plants is known to originate from the shikimate pathway, leading to a benzophenone (B1666685) intermediate which then undergoes cyclization to form the core xanthone scaffold.[1][2] For this compound, the pathway is postulated to proceed from the key intermediate, 1,3,7-trihydroxyxanthone (1,3,7-THX). Subsequent modification of this core structure through a series of hydroxylation, methylation, and prenylation reactions leads to the final product. The precise sequence of these final steps is yet to be definitively established for this specific molecule. One plausible route, based on the biosynthesis of related xanthones in Garcinia mangostana, is proposed below.[1][2]

First, a hydroxylation event at the C-1 position of a precursor, followed by methylation at the C-3 hydroxyl group and a subsequent prenylation at the C-2 position, would yield the target molecule. An alternative sequence could also be envisioned. The pathway diagram below illustrates a logical sequence of these enzymatic transformations.

References

Chemical structure and properties of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a naturally occurring xanthone (B1684191) derivative found predominantly in the pericarp of the mangosteen fruit (Garcinia mangostana).[1][2] As a member of the xanthone class of compounds, it is of significant interest to the scientific community due to the well-documented broad-spectrum biological activities of related analogues, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, supported by experimental protocols and logical workflows. While specific research on this particular xanthone is emerging, this guide extrapolates from closely related and well-studied xanthones to provide a strong predictive foundation for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

This compound possesses a tricyclic dibenzo-γ-pyrone scaffold, which is characteristic of xanthones.[4] The core structure is functionalized with two hydroxyl groups at positions 1 and 7, a methoxy (B1213986) group at position 3, and a prenyl (3-methylbut-2-enyl) group at position 2.[4] This specific arrangement of functional groups is crucial for its chemical reactivity and biological interactions. The prenyl group, in particular, is known to enhance the bioactivity of many natural products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,7-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)xanthen-9-one | [4] |

| CAS Number | 77741-58-3 | [4] |

| Molecular Formula | C₁₉H₁₈O₅ | [4] |

| Molecular Weight | 326.3 g/mol | [4] |

| Appearance | Yellow powder | [4] |

| Boiling Point | 547.7 ± 50.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 199.7 ± 23.6 °C | [4] |

| Solubility | Practically insoluble in water | [4] |

Synthesis and Isolation

Natural Isolation

This compound is naturally found in the fruit hulls of Garcinia mangostana.[5] Its isolation from the plant material typically involves extraction with organic solvents followed by chromatographic separation.

Experimental Protocol: Bioassay-Guided Isolation from Garcinia mangostana

-

Extraction: The dried and powdered pericarp of Garcinia mangostana is subjected to extraction with an organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) at room temperature.[3]

-

Fractionation: The resulting crude extract is then fractionated using vacuum liquid chromatography (VLC) with a step gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and acetone.[3]

-

Purification: The fractions are then subjected to further purification using techniques like high-performance liquid chromatography (HPLC) to isolate the pure compound.[3] High-speed countercurrent chromatography has also been shown to be an efficient method for the separation of xanthones from mangosteen waste.[6]

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Isolation workflow for this compound.

Chemical Synthesis

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from the synthesis of structurally similar prenylated xanthones. The key step would be the C-prenylation of a dihydroxy-methoxyxanthone precursor.

Proposed Experimental Protocol: Synthesis of Prenylated Xanthones

-

Starting Material: The synthesis would likely start with a 1,7-dihydroxy-3-methoxyxanthone precursor.

-

Prenylation Reaction: The precursor is reacted with prenyl bromide in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent system (e.g., water/acetone). The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours).

-

Workup: The reaction mixture is then acidified (e.g., with 10% HCl) and extracted with an organic solvent like dichloromethane (B109758) (DCM).

-

Purification: The crude product is purified using column chromatography to yield the desired this compound.

Proposed synthesis workflow for this compound.

Biological Activities and Potential Signaling Pathways

While direct studies on the biological activities of this compound are limited, the extensive research on other xanthones from Garcinia mangostana provides strong evidence for its potential therapeutic effects.[2][5] The general class of xanthones is known to exhibit antioxidant, anti-inflammatory, and anticancer activities.[2][3]

Anticipated Biological Activities:

-

Antioxidant Activity: Xanthones are known to be potent antioxidants. This activity is often attributed to their ability to scavenge free radicals.

-

Anti-inflammatory Properties: Many xanthones exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2]

-

Anticancer Potential: Numerous studies have demonstrated the antitumor activities of xanthones against various cancer cell lines.[3] These effects are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3]

Potential Signaling Pathway: Inhibition of the TLR4/NF-κB Pathway

A structurally related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit inflammation by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade. It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Potential anti-inflammatory signaling pathway of this compound.

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Biological Assays: Performing in vitro and in vivo studies to determine the specific IC₅₀ values for its antioxidant, anti-inflammatory, and anticancer activities.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a drug candidate.

Conclusion

This compound is a promising natural product with a chemical structure that suggests a range of beneficial biological activities. While direct experimental data for this specific molecule is still emerging, the wealth of information on related xanthones provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related natural compounds.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of <i>Garcinia mangostana</i> L. by high-speed countercurrent chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound (77741-58-3) for sale [vulcanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a naturally occurring xanthone (B1684191) derivative isolated from species such as Garcinia mangostana. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering key data for the identification and characterization of this compound.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented herein has been compiled from peer-reviewed literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₉H₁₈O₅, with a corresponding molecular weight of 326.34 g/mol . The following table summarizes the key mass-to-charge ratio (m/z) values obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

| Ion Mode | Adduct | Observed m/z | Key Fragment(s) |

| Positive | [M+H]⁺ | 327 | 271 |

| Negative | [M-H]⁻ | 325 | Not Reported |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While this compound has been isolated and identified in several studies, a complete and publicly available dataset of its ¹H and ¹³C NMR assignments with chemical shifts and coupling constants could not be definitively located in the reviewed literature. However, the general spectral characteristics of the xanthone scaffold and the prenyl and methoxy (B1213986) substituents are well-established.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the xanthone nucleus.

-

Methoxy Protons: A singlet peak for the -OCH₃ group.

-

Prenyl Group Protons: Characteristic signals for the vinyl, methylene (B1212753), and two methyl groups of the 3-methyl-2-butenyl (B1208987) side chain.

-

Hydroxyl Protons: Broad singlets for the phenolic hydroxyl groups.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region characteristic of the xanthone C=O group.

-

Aromatic and Olefinic Carbons: Signals for the sp² hybridized carbons of the xanthone core and the prenyl group.

-

Methoxy Carbon: A signal for the carbon of the -OCH₃ group.

-

Aliphatic Carbons: Signals for the methylene and methyl carbons of the prenyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the isolation and characterization of xanthones like this compound.

Sample Preparation and Extraction

-

Plant Material: The dried and powdered pericarp of Garcinia mangostana is commonly used as the source material.

-

Extraction: The powdered material is subjected to maceration with organic solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol (B129727), to obtain crude extracts.

-

Fractionation: The crude extracts are then fractionated using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired to enable full structural assignment.

-

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution mass spectra are obtained using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Method: The analysis is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the compound from a complex mixture before detection. This allows for the determination of the accurate mass and elemental composition.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

The Multifaceted Biological Activities of Prenylated Xanthones: A Technical Guide for Researchers

Introduction: Prenylated xanthones, a class of polyphenolic compounds predominantly found in plants of the Clusiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. The addition of one or more isoprenoid groups to the xanthone (B1684191) scaffold enhances their lipophilicity and ability to interact with cellular membranes and proteins, leading to a broad spectrum of pharmacological effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of prenylated xanthones, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this promising area of natural product chemistry.

Anticancer Activity of Prenylated Xanthones

Prenylated xanthones have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various prenylated xanthones against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |

| α-Mangostin | MCF-7 (Breast) | 4.4 - 12.0 | [1] |

| α-Mangostin | MDA-MB-231 (Breast) | 8.95 | [2] |

| α-Mangostin | DLD-1 (Colon) | ~20 | [3] |

| α-Mangostin | HT-29 (Colon) | 4.10 - 6.40 | [4] |

| α-Mangostin | A549 (Lung) | 3.90 - 5.50 | [4] |

| α-Mangostin | PC-3 (Prostate) | 3.20 - 4.60 | [4] |

| α-Mangostin | HepG2 (Liver) | 4.50 - 10.0 | [4] |

| β-Mangostin | C6 (Glioma) | - | [5] |

| γ-Mangostin | - | - | - |

| Garcinone C | CNE1 (Nasopharyngeal) | 0.68 | [6] |

| Garcinone C | CNE2 (Nasopharyngeal) | 13.24 | [6] |

| Garcinone C | HK1 (Nasopharyngeal) | 9.71 | [6] |

| Garcinone C | HONE1 (Nasopharyngeal) | 8.99 | [6] |

| Garcinone D | - | - | - |

| Garcinone E | HEY (Ovarian) | - | [7] |

| Garcinone E | A2780 (Ovarian) | - | [7] |

| Garcinone E | A2780/Taxol (Ovarian) | - | [7] |

| Garcinone E | HeLa (Cervical) | ~32 | [6] |

| Garcinone E | HSC-4 (Oral) | 4.8 | [6] |

| Garcinone E | MDA-MB-231 (Breast) | 8.95 | [2] |

| Garcinone E | MCF-7 (Breast) | 8.07 | [2] |

| Gambogic Acid | A549 (Lung) | 0.5 - 1.0 | [8] |

| Gambogic Acid | SPC-A1 (Lung) | 0.5 - 1.0 | [8] |

| Gambogic Acid | SKOV3 (Ovarian) | ~3.2 | [9] |

| Bannaxanthone D | MDA-MB-231 (Breast) | - | [2][10] |

| 1,3,7-Trihydroxy-2,4-diisoprenylxanthone (B1249342) | HT-29 (Colon) | - | [11] |

| Mangostenone C | KB (Oral) | 2.8 µg/mL | [12] |

| Mangostenone C | BC-1 (Breast) | 3.53 µg/mL | [12] |

| Mangostenone C | NCI-H187 (Lung) | 3.72 µg/mL | [12] |

| Gartanin | NCI-H187 (Lung) | 1.08 µg/mL | [12] |

| 3,6-di-O-acetyl-α-mangostin | HT-29 (Colon) | 1.0 | [11] |

Signaling Pathways in Anticancer Activity

Prenylated xanthones exert their anticancer effects by modulating several critical signaling pathways. The PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer, are prominent targets.

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Several prenylated xanthones, including α-mangostin and bannaxanthone D, have been shown to inhibit this pathway.[2][10][13][14][15] For instance, α-mangostin has been reported to suppress the phosphorylation of PI3K, Akt, and mTOR in various cancer models, leading to the induction of apoptosis and autophagy.[6][13]

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Prenylated xanthones like α-mangostin have been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, contributing to their anticancer effects.[3]

Antimicrobial Activity of Prenylated Xanthones

Prenylated xanthones exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The lipophilic prenyl groups are thought to facilitate the interaction with and disruption of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected prenylated xanthones against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| α-Mangostin | Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [16] |

| α-Mangostin | Staphylococcus aureus (MSSA) | 3.13 - 6.25 | [17] |

| α-Mangostin | Enterococcus (VRE) | 3.13 - 6.25 | [17] |

| α-Mangostin | Mycobacterium tuberculosis | 6.25 | [1] |

| β-Mangostin | Mycobacterium tuberculosis | 6.25 | [1] |

| γ-Mangostin | Staphylococcus aureus (MRSA) | 3.13 - 6.25 | [17] |

| Garcinone B | Mycobacterium tuberculosis | 6.25 | [1] |

| Emerixanthone F derivative | Micrococcus luteus ML01 | 8.9 | [5] |

| 1,5-Dihydroxy-6,7-dimethoxyxanthone | Staphylococcus epidermidis | 16 | [16] |

| 1,5-Dihydroxy-6,7-dimethoxyxanthone | Bacillus cereus | 16 | [16] |

| 1,3,6-Trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 | [16] |

| Scortechinone B | Staphylococcus aureus (MRSA) | - | [15] |

| Scortechinone C | Staphylococcus aureus (MRSA) | - | [15] |

Anti-inflammatory and Antioxidant Activities

Prenylated xanthones possess potent anti-inflammatory and antioxidant properties, which are often interconnected. They can scavenge free radicals and modulate signaling pathways involved in inflammation and oxidative stress.

Quantitative Data: Anti-inflammatory and Antioxidant Activities

The following table summarizes the IC50 values for the anti-inflammatory and antioxidant activities of various prenylated xanthones.

| Compound | Activity | Assay | IC50 (µM) | Reference(s) |

| 1,3,7-Trihydroxy-2,4-diisoprenylxanthone | NF-κB Inhibition | p65 Inhibition Assay | 2.9 | [11] |

| Neobractatin | NO Production Inhibition | - | 1.77 | [14] |

| Compound 20 (from G. bracteata) | NO Production Inhibition | - | 1.22 | [14] |

| Xanthone from G. xanthochymus (Compound 1) | Antioxidant | DPPH | 19.64 | [18] |

| Xanthone from G. xanthochymus (Compound 6) | Antioxidant | DPPH | 66.88 | [18] |

| Cycloartelastoxanthone | Antioxidant | DPPH | 18.7 | [19] |

| Artoflavone A | Antioxidant | DPPH | 24.2 | [19] |

| Cycloartobiloxanthone | Antioxidant | DPPH | 26.8 | [19] |

| Artelastoheterol | Antioxidant | DPPH | 42.2 | [19] |

| Forbexanthone derivative (Compound 3) | Antioxidant | ABTS | <0.05 | [20] |

Signaling Pathways in Anti-inflammatory and Antioxidant Activities

The Aryl hydrocarbon Receptor (AhR) and Nuclear factor erythroid 2-related factor 2 (Nrf2) are key regulators of cellular responses to xenobiotics and oxidative stress. Several prenylated xanthones, such as Garcinone D, have been identified as activators of both AhR and Nrf2 pathways.[21][22] Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, while AhR activation is involved in the metabolism of foreign compounds.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some prenylated xanthones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. For example, 1,3,7-trihydroxy-2,4-diisoprenylxanthone has been reported to inhibit NF-κB p65.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activities of prenylated xanthones.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the prenylated xanthone for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay measures cell density based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 515 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the prenylated xanthone in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the prenylated xanthone with a methanolic solution of DPPH (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of a compound to scavenge the ABTS radical cation.

-

ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Reaction Mixture: Mix various concentrations of the prenylated xanthone with the ABTS radical solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the decrease in absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.

-

Cell Lysis: Treat cells with the prenylated xanthone, then lyse the cells in RIPA buffer to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the investigation of the biological activities of prenylated xanthones.

Conclusion

Prenylated xanthones represent a rich source of bioactive compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, are well-documented. This technical guide provides a comprehensive resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways modulated by these fascinating natural products. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of prenylated xanthones is warranted to fully realize their therapeutic potential in human health and disease.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. α-Mangostin suppresses the viability and epithelial-mesenchymal transition of pancreatic cancer cells by downregulating the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. Gambogic acid inhibits the growth of ovarian cancer tumors by regulating p65 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic and NF-κB Inhibitory Constituents of the Stems of Cratoxylum cochinchinense and Their Semi-synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic prenylated xanthones from the young fruit of Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. α-Mangostin inhibits DMBA/TPA-induced skin cancer through inhibiting inflammation and promoting autophagy and apoptosis by regulating PI3K/Akt/mTOR signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a natural xanthone (B1684191) isolated from the pericarp of Garcinia mangostana, is a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of its potential therapeutic effects, with a focus on its cytotoxic and inferred anti-inflammatory activities. This document synthesizes the available scientific data, details relevant experimental methodologies, and visualizes key molecular pathways and workflows to support further research and drug discovery efforts. While direct experimental evidence for this specific compound is limited, data from structurally related xanthones provide a strong foundation for predicting its biological activities and mechanisms of action.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a tricyclic xanthen-9-one core. Naturally occurring xanthones, particularly those isolated from Garcinia mangostana (mangosteen), have garnered significant attention for their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. This compound is a member of this family, and its chemical structure, featuring hydroxyl, methoxy, and prenyl groups, suggests a high potential for biological activity. This guide aims to consolidate the current knowledge on this compound and provide a framework for future investigation.

Potential Therapeutic Effects and Mechanism of Action

Based on available data for this compound and its structural analogs, two primary areas of therapeutic potential have been identified: anticancer and anti-inflammatory activities.

Anticancer Activity

Direct evidence for the anticancer potential of this compound comes from a study reporting its cytotoxic effects against human oral epidermoid carcinoma (KB) and its multidrug-resistant derivative (KBv200) cell lines. The presence of the prenyl group is often associated with enhanced cytotoxic activity in xanthones.

Anti-inflammatory Activity (Inferred)

While direct studies on the anti-inflammatory properties of this compound are not yet available, compelling evidence from a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, suggests a likely mechanism of action. This related xanthone has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It is hypothesized that this compound may act as a TLR4 antagonist, thereby preventing the downstream activation of nuclear factor-kappa B (NF-κB) and the subsequent production of pro-inflammatory cytokines.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

| Cell Line | Activity | IC50 (µM) |

| KB (Human oral epidermoid carcinoma) | Cytotoxic | 20.0 |

| KBv200 (Multidrug-resistant) | Cytotoxic | 30.0 |

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanism of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Caption: Inferred anti-inflammatory mechanism via TLR4/NF-κB inhibition.

Caption: Workflow for determining in vitro cytotoxicity.

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited or inferred in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

5.1.1. Materials

-

KB and KBv200 human oral epidermoid carcinoma cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

5.1.2. Procedure

-

Cell Seeding: Harvest exponentially growing KB and KBv200 cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Inferred Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

5.2.1. Materials

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

5.2.2. Procedure

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10⁵ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a control group (cells only), a vehicle control group (cells with DMSO and LPS), and a compound-only group (to check for direct effects on cell viability).

-

Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, to each supernatant sample in a new 96-well plate. Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite (an indicator of NO production) in the samples is determined from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound demonstrates clear potential as a cytotoxic agent against cancer cells. Furthermore, based on the activity of a closely related compound, it is strongly hypothesized to possess anti-inflammatory properties through the inhibition of the TLR4/NF-κB signaling pathway. Further research is warranted to:

-

Elucidate the precise molecular mechanisms underlying its cytotoxic activity.

-

Conduct direct in vitro and in vivo studies to confirm its anti-inflammatory effects and the proposed mechanism of action.

-

Perform comprehensive profiling of its antioxidant and other potential therapeutic activities.

-

Investigate its pharmacokinetic and pharmacodynamic properties to assess its drug-like potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent.

In Vitro Efficacy of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone and Related Prenylated Xanthones: A Technical Overview for Drug Discovery Professionals

Introduction:

1,7-Dihydroxy-3-methoxy-2-prenylxanthone is a prenylated xanthone (B1684191) isolated from the pericarp of the mangosteen fruit (Garcinia mangostana)[1][2]. This class of compounds has garnered significant scientific interest due to a wide array of promising pharmacological activities demonstrated in preclinical studies. The lipophilic nature of the prenyl group is thought to enhance the binding affinity to proteins and improve cell membrane permeability, making these compounds attractive candidates for drug development. This technical guide provides a comprehensive overview of the in vitro studies on this compound and structurally related compounds, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and relevant signaling pathways are also presented to support further research and development efforts.

Anticancer Activity

Prenylated xanthones from Garcinia mangostana have demonstrated significant cytotoxic activities against a variety of human cancer cell lines. While specific data for this compound is limited, numerous studies on its structural analogs provide compelling evidence for the anticancer potential of this compound class.

Quantitative Data: Cytotoxicity of Prenylated Xanthones

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several prenylated xanthones isolated from Garcinia mangostana against various cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7-O-demethyl mangostanin | CNE-1 (Nasopharyngeal) | 3.35 | [3] |

| CNE-2 (Nasopharyngeal) | 4.01 | [3] | |

| A549 (Lung) | 4.84 | [3] | |

| H490 | 7.84 | [3] | |

| PC-3 (Prostate) | 6.21 | [3] | |

| SGC-7901 (Gastric) | 8.09 | [3] | |

| U87 (Glioblastoma) | 6.39 | [3] | |

| Garcimangosxanthone D | Hep-G2 (Liver) | 19.2 | [4] |

| MCF-7 (Breast) | 62.8 | [4] | |

| Garcimangosxanthone E | A549 (Lung) | 12.5 - 20.0 | [4] |

| Hep-G2 (Liver) | 12.5 - 20.0 | [4] | |

| MCF-7 (Breast) | 12.5 - 20.0 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of these compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[5]

Methodology:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 3 × 10⁷ cells/L.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.125–50 mg/L) and incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT is added to the culture medium to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

References

The Antioxidant Profile of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dihydroxy-3-methoxy-2-prenylxanthone, a natural xanthone (B1684191) isolated from the fruit hulls of Garcinia mangostana (mangosteen), has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the antioxidant characteristics of this specific xanthone. While direct quantitative data from common in vitro antioxidant assays are not widely reported in the current literature, this document consolidates the available qualitative evidence and explores the potential mechanisms of action through key cellular signaling pathways. This guide also offers detailed experimental protocols for standard antioxidant assays to facilitate further research and evaluation of this compound.

Introduction

Xanthones are a class of polyphenolic compounds known for their broad spectrum of pharmacological activities, including significant antioxidant effects. The unique structural features of xanthones, particularly the number and position of hydroxyl and prenyl groups, play a crucial role in their ability to scavenge free radicals and modulate cellular oxidative stress responses. This compound is one of the many xanthones found in Garcinia mangostana, a plant with a long history of use in traditional medicine. Understanding the specific antioxidant properties of this compound is essential for its potential development as a therapeutic agent.

Quantitative Antioxidant Data

A comprehensive review of the scientific literature reveals a lack of specific quantitative data for this compound from standardized antioxidant capacity assays such as DPPH and ABTS. The following table summarizes the current availability of this data.

| Assay | Compound | IC50 / Antioxidant Capacity Value | Reference |

| DPPH Radical Scavenging Assay | This compound | Not Reported in Literature | N/A |

| ABTS Radical Cation Scavenging Assay | This compound | Not Reported in Literature | N/A |

| Cellular Antioxidant Activity (CAA) Assay | This compound | Qualitative antioxidant activity demonstrated (inhibition of EGFR phosphorylation) | --INVALID-LINK-- |

While specific IC50 values are unavailable, one study has demonstrated the antioxidant potential of this compound in a cellular context. In human keratinocytes, this compound was shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a process linked to oxidative stress. This finding suggests that the compound can exert antioxidant effects within a biological system.

Potential Mechanisms of Antioxidant Action: Signaling Pathways

The antioxidant effects of many natural compounds are mediated through their interaction with key cellular signaling pathways that regulate the endogenous antioxidant response. While direct studies on this compound are limited, the known functions of the Nrf2/ARE and MAPK pathways in response to oxidative stress, and the documented effects of other xanthones on these pathways, provide a strong basis for postulating its potential mechanisms of action.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

It is plausible that this compound, like other structurally similar xanthones, could activate the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of proteins, including ERK, JNK, and p38, are involved in a variety of cellular processes, including the response to oxidative stress. These pathways can be activated by ROS and, in turn, can modulate downstream targets to either promote cell survival or induce apoptosis, depending on the context and duration of the stress.

Xanthones have been shown to modulate MAPK signaling, which could be another mechanism contributing to their antioxidant and cytoprotective effects. Further investigation is needed to determine the specific effects of this compound on these pathways.

Experimental Protocols

For researchers wishing to investigate the antioxidant properties of this compound, the following are detailed protocols for standard in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695) (analytical grade)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of test compound and control solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (test compound)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ stock solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound and control solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for the positive control (Trolox).

-

Assay:

-

In a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control to the wells.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

-

-

Incubation: Incubate the microplate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. The oxidation of DCFH-DA is induced by a peroxyl radical generator.

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium and supplements

-

DCFH-DA solution

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical initiator

-

Quercetin (B1663063) (positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black microplate and grow to confluence.

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound or quercetin in treatment medium containing DCFH-DA.

-

Incubate for 1 hour.

-

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells with PBS.

-

Add AAPH solution to all wells except the negative control wells.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculation: The CAA value is calculated from the area under the fluorescence curve.

A Technical Guide on the Putative Anti-inflammatory Mechanisms of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone

Disclaimer: Scientific literature detailing the specific anti-inflammatory mechanisms of 1,7-Dihydroxy-3-methoxy-2-prenylxanthone is exceptionally limited. This document, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally similar prenylated xanthones, particularly those isolated from Garcinia mangostana, where this compound is also found[1]. The experimental protocols and signaling pathways described are standard methodologies in inflammation research and represent the approaches likely to be used for future investigation of this specific xanthone (B1684191).

Introduction

This compound is a member of the xanthone family, a class of polyphenolic compounds known for a wide range of pharmacological activities. Xanthones, and particularly prenylated xanthones, are recognized for their potent anti-inflammatory properties. These compounds are investigated for their potential to modulate key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide outlines the probable anti-inflammatory mechanisms, relevant experimental protocols for their investigation, and visual representations of the key cellular processes.

Core Anti-inflammatory Signaling Pathways